Home > Products > Screening Compounds P59553 > 1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea
1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea -

1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea

Catalog Number: EVT-3956977
CAS Number:
Molecular Formula: C27H26N6O2
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is an amorphous compound used as a solubilizing agent to enhance the bioavailability of certain pharmaceutical compositions. [, ]

Relevance: While not directly sharing the urea core of N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea, Nilotinib exhibits structural similarities through the presence of substituted pyridine and phenyl rings. Both compounds also feature an amide bond linkage and demonstrate potential for pharmaceutical applications. [, ]

1-Piperidinecarboxamide, N-[2-[[5-amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, known to alleviate migraine symptoms. It exhibits high selectivity for CGRP over adrenomedullin receptors. [, ]

Relevance: Similar to N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea, BIBN4096BS incorporates a substituted pyridine ring and amide linkages in its structure. Although significantly more complex, the shared presence of these structural motifs suggests potential commonalities in their chemical properties and potential biological interactions. [, ]

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: AM-0687 and AM-1430 are potent, selective, and orally bioavailable PI3Kδ inhibitors developed for their improved potency and pharmacokinetic profile. []

Relevance: These compounds, like N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea, include substituted pyridine rings within their structure. Although the core structures differ, the shared inclusion of pyridine units highlights a common building block in the design of both compounds, potentially influencing their binding properties and pharmacological activity. []

2-Amino-N-benzyl-5-(methyl 3-deoxy-α-D-altropyranosid-3-yl-methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound is a derivative obtained by deprotection of a pyrazolo[1,5-a]pyrimidine precursor, specifically 8d in the referenced paper. []

Relevance: The key structural feature linking this compound to N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea is the presence of a pyrimidine unit within their respective heterocyclic cores. This shared motif suggests potential similarities in their chemical properties and potential for engaging in similar biological interactions. []

4,6-Dimethyl-2-pyridylquinolines

Compound Description: This class of compounds was synthesized using 4-N-aryl(benzyl)amino-4-pyridyl-1-butenes as building blocks. Their preparation involved intramolecular acid cyclization followed by oxidation to yield the aromatic analogues. []

Relevance: This class of compounds highlights the utilization of substituted pyridine rings as key structural units, a feature shared with N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea. Although the core structures differ, the incorporation of pyridine motifs suggests potential shared chemical characteristics and potential for interacting with similar biological targets. []

(6-methyl-2-pyridinyl)acetoacetamide

Compound Description: This compound is a β-diketonate-type ligand investigated as a potential component in emitting materials for organic electroluminescent diodes (OLEDs). []

Relevance: (6-methyl-2-pyridinyl)acetoacetamide, like N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea, incorporates a substituted pyridine ring as a central structural component. This shared motif suggests potential similarities in their chemical reactivity and behavior, particularly with respect to their interactions with metal ions in the context of OLED applications. []

2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol

Compound Description: This compound and its derivatives are inhibitors of rat liver folic reductase, exhibiting strong binding to the enzyme compared to the substrate, folic acid. [, ]

Relevance: Although its core structure differs from N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea, 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol shares the presence of an aromatic amine group (anilino) in its structure. This similarity in structural motifs may translate into shared chemical properties and influence their interactions with biological targets. [, ]

3-(2-pyridinyl)isoquinoline derivatives

Compound Description: This class of compounds exhibits allosteric modulation of human A3 adenosine receptors, influencing the binding of agonist radioligands to the receptor. []

Relevance: While structurally distinct from N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea, these derivatives share the presence of a substituted pyridine ring within their structure. This common motif, coupled with their observed allosteric modulation of adenosine receptors, highlights the potential for pyridine-containing compounds to interact with and modulate the activity of biological targets. []

4-(3-chlorophenyl)-6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-2(1H)-quinolinone and other related quinolinone derivatives

Compound Description: This compound, along with several structurally related quinolinone derivatives, are potent farnesyl protein transferase inhibitors. []

Relevance: These quinolinone derivatives, like N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea, share the presence of a substituted phenyl ring within their structure. The commonality of this structural motif, even within different core structures, underscores the importance of aromatic rings in the design of bioactive molecules and their potential influence on binding interactions with biological targets. []

N-Phenyl-(alkyl)-5-(dialkylamino)methyl-2-amino-2-oxazolines

Compound Description: This class of compounds was synthesized for their potential anti-histaminic properties. Some derivatives exhibited selective anti-histaminic effects on guinea-pig airways. []

Relevance: N-Phenyl-(alkyl)-5-(dialkylamino)methyl-2-amino-2-oxazolines, like N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea, incorporate a substituted phenyl ring as a key structural component. This commonality suggests potential similarities in their overall chemical properties and potential interactions with biological systems, even though their core structures and intended pharmacological applications differ. []

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

Compound Description: This class of compounds was synthesized and investigated for potential anti-diabetic activity. []

Relevance: The connection between this class of compounds and N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea lies in their shared exploration as potential therapeutic agents. The investigation of both classes for specific biological activities, albeit different ones, highlights the broad interest in developing novel compounds with therapeutic potential and the continuous search for new pharmacophores. []

Diethyl {5-[(2-hydroxy-5-methyl phenyl)carbonyl]-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate (2) and Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methyl phenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate (4)

Compound Description: These two compounds were synthesized and analyzed through DFT calculations to investigate their electronic properties, absorption spectra, and potential antimicrobial activity. []

Relevance: Compound 4, containing a dihydropyridine core, is structurally related to the dihydropyrimidine core of N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea. Both compounds also share substituted phenyl rings and exhibit potential for pharmaceutical applications, particularly as antimicrobial agents. []

Properties

Product Name

1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea

IUPAC Name

1-(5-methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea

Molecular Formula

C27H26N6O2

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C27H26N6O2/c1-18-3-14-25(29-16-18)33-27(35)31-23-12-7-21(8-13-23)15-20-5-10-22(11-6-20)30-26(34)32-24-9-4-19(2)28-17-24/h3-14,16-17H,15H2,1-2H3,(H2,30,32,34)(H2,29,31,33,35)

InChI Key

BLCPMBNSDGCHOO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CN=C(C=C4)C

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CN=C(C=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.